1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625312
InChI: InChI=1S/C12H25N3O2.2ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;;/h10H,5-9,13H2,1-4H3;2*1H/t10-;;/m1../s1
SMILES: CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl
Molecular Formula: C12H27Cl2N3O2
Molecular Weight: 316.26 g/mol

1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

CAS No.:

Cat. No.: VC13625312

Molecular Formula: C12H27Cl2N3O2

Molecular Weight: 316.26 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl -

Specification

Molecular Formula C12H27Cl2N3O2
Molecular Weight 316.26 g/mol
IUPAC Name tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate;dihydrochloride
Standard InChI InChI=1S/C12H25N3O2.2ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;;/h10H,5-9,13H2,1-4H3;2*1H/t10-;;/m1../s1
Standard InChI Key LHEBTHYJLPVURY-YQFADDPSSA-N
Isomeric SMILES C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl
SMILES CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl
Canonical SMILES CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl

Introduction

Structural Characteristics and Stereochemical Identity

1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl consists of a piperazine ring with a tert-butoxycarbonyl (Boc) group at the 1-position and a (2R)-2-aminopropyl substituent at the 4-position. The molecular formula is C₁₂H₂₇Cl₂N₃O₂, with a molecular weight of 316.26 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the chiral center of the 2-aminopropyl chain, ensuring enantiomeric purity critical for biological activity .

Key Structural Features:

  • Boc Protecting Group: Stabilizes the piperazine’s primary amine during multi-step synthesis, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

  • Chiral Center: The (2R)-2-aminopropyl moiety introduces asymmetry, influencing receptor binding and enzymatic interactions in drug targets .

  • Dihydrochloride Salt Form: Enhances solubility and stability, facilitating handling in research and synthetic workflows .

Synthetic Routes and Optimization Strategies

The synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl involves stereoselective methods to preserve the (R)-configuration. A representative approach includes:

Stepwise Synthesis:

  • Triflate Formation: Enantiopure α-hydroxy acid esters are converted to triflate intermediates, enabling nucleophilic substitution with aminopiperidine derivatives .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via carbamate formation, typically using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .

  • Stereochemical Retention: Reaction conditions (e.g., Sₙ2 displacement) are optimized to avoid racemization, ensuring high enantiomeric excess .

Comparative Reaction Yields:

StepReagents/ConditionsYield (%)Stereochemical Purity
Triflate Formationα-Hydroxy ester → triflate75–85>95% enantiomeric
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂80–90Retained (R)-configuration
Deprotection (TFA)TFA in DCM/H₂O95–100N/A (Boc removed)

Data synthesized from .

Applications in Pharmaceutical Research

This compound serves as a building block for synthesizing biologically active molecules, particularly in neuropharmacology and oncology.

Key Applications:

  • P2X3 Receptor Antagonists: Used in developing therapies for chronic pain and inflammation, leveraging its piperazine core for receptor binding .

  • PRMT5 Inhibitors: Incorporated into arginine methyltransferase inhibitors to target epigenetic regulation in cancer .

  • Chiral Dipeptides: Combined with amino acid esters (e.g., ethyl L-phenylalaninate) to create stereochemically defined dipeptides for peptide-based drugs .

Case Study: PRMT5 Inhibitor Development

In a study optimizing PRMT5 inhibitors, 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl was employed to introduce a chiral piperazine moiety. The resulting compounds exhibited improved potency and selectivity against PRMT5 in MTAP-null cells, with GI₅₀ values as low as 5–19 nM . Structural modifications, such as introducing oxamide linkages, further enhanced binding affinity through hydrogen-bond networks .

Comparative Analysis with Related Compounds

Structural analogs highlight the impact of substituents on biological activity:

CompoundSubstituentKey DifferenceBiological Impact
1-Boc-4-[(2S)-2-aminopropyl]-piperazine 2HCl(2S)-2-aminopropylInverted stereochemistryReduced binding affinity in P2X3 targets
1-Boc-4-(2-aminophenyl)piperazine2-AminophenylAromatic substituentEnhanced lipophilicity, altered PK profile
4-(2-Aminoethyl)-1-Boc-piperazine2-AminoethylShorter side chainIncreased solubility, lower metabolic stability

Data compiled from .

Research Gaps and Future Directions

While widely utilized, challenges remain:

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